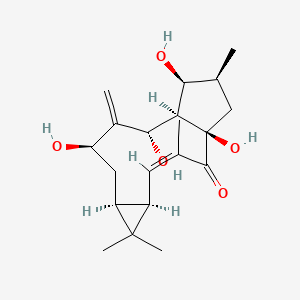
7beta-Hydroxylathyrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-beta-Hydroxylathyrol is a natural diterpenoid compound derived from the seeds of Euphorbia lathyris L. It is known for its unique chemical structure and significant biological activities. The compound has garnered attention in various fields of scientific research due to its potential therapeutic properties and its role in natural product chemistry.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 7-beta-Hydroxylatyrol beinhaltet die regioselektive Hydroxylierung von Lathyran-Diterpenoiden. Dieser Prozess wird von Mikroorganismen wie Mortierella ramanniana, Mucor circinelloides und Nocardia iowensis katalysiert . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung der Kultur dieser Mikroorganismen unter optimalen Wachstumsbedingungen, um den Hydroxylierungsprozess zu erleichtern.
Industrielle Produktionsverfahren: Die industrielle Produktion von 7-beta-Hydroxylatyrol basiert in erster Linie auf der Extraktion aus den Samen von Euphorbia lathyris L. Die Samen werden verarbeitet, um die Verbindung zu isolieren, die anschließend mit verschiedenen chromatographischen Techniken gereinigt wird, um eine hohe Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-beta-Hydroxylatyrol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.
Substitution: Substitutionsreaktionen können an bestimmten Positionen an der Diterpenoidstruktur auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, oxidierte und substituierte Derivate von 7-beta-Hydroxylatyrol .
Wissenschaftliche Forschungsanwendungen
7-beta-Hydroxylatyrol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung für die Untersuchung der Reaktivität und Transformation von Diterpenoiden verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 7-beta-Hydroxylatyrol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung die Proteinsynthese in Mikroorganismen hemmt, was zu ihrer antimikrobiellen Wirkung führt . Zusätzlich werden seine zytotoxischen Eigenschaften auf seine Fähigkeit zurückgeführt, die Apoptose in Krebszellen durch Modulation spezifischer Signalwege zu induzieren .
Ähnliche Verbindungen:
- Lathyrol (CAS#34420-19-4)
- Euphorbia factor L3 (CAS#218916-52-0)
- Euphorbia factor L8 (CAS#218916-53-1)
- Euphorbia factor L9 (CAS#129393-28-8)
- Euphorbia factor L2 (CAS#218916-51-9)
- 17-Hydroxyisolathyrol (CAS#93551-00-9)
- Euphorbia factor L22 (CAS#1613700-09-6)
- Euphorbia factor L7a (CAS#93550-94-8)
- Euphorbia factor L7b (CAS#93550-95-9)
- Euphorbia factor L24 (CAS#1613700-13-2)
- Jolkinol A (CAS#62820-11-5)
- Epoxylathyrol (CAS#28649-60-7)
- Euphorbia factor L25 (CAS#303174-98-3)
- Euphorbia factor L1 (CAS#76376-43-7)
- Deoxy euphorbia factor L1 (CAS#247099-01-0)
Vergleich: 7-beta-Hydroxylatyrol ist unter diesen Verbindungen aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das ihm bestimmte biologische Aktivitäten verleiht. Während viele dieser Verbindungen ähnliche strukturelle Merkmale aufweisen, verstärkt das Vorhandensein der Hydroxylgruppe an der Beta-Position in 7-beta-Hydroxylatyrol seine Reaktivität und biologische Wirksamkeit .
Wirkmechanismus
The mechanism of action of 7-beta-Hydroxylathyrol involves its interaction with various molecular targets and pathways. The compound is known to inhibit protein synthesis in microorganisms, leading to its antimicrobial effects . Additionally, its cytotoxic properties are attributed to its ability to induce apoptosis in cancer cells by modulating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Lathyrol (CAS#34420-19-4)
- Euphorbia factor L3 (CAS#218916-52-0)
- Euphorbia factor L8 (CAS#218916-53-1)
- Euphorbia factor L9 (CAS#129393-28-8)
- Euphorbia factor L2 (CAS#218916-51-9)
- 17-Hydroxyisolathyrol (CAS#93551-00-9)
- Euphorbia factor L22 (CAS#1613700-09-6)
- Euphorbia factor L7a (CAS#93550-94-8)
- Euphorbia factor L7b (CAS#93550-95-9)
- Euphorbia factor L24 (CAS#1613700-13-2)
- Jolkinol A (CAS#62820-11-5)
- Epoxylathyrol (CAS#28649-60-7)
- Euphorbia factor L25 (CAS#303174-98-3)
- Euphorbia factor L1 (CAS#76376-43-7)
- Deoxy euphorbia factor L1 (CAS#247099-01-0)
Comparison: 7-beta-Hydroxylathyrol is unique among these compounds due to its specific hydroxylation pattern, which imparts distinct biological activities. While many of these compounds share similar structural features, the presence of the hydroxyl group at the beta position in 7-beta-Hydroxylathyrol enhances its reactivity and biological efficacy .
Eigenschaften
IUPAC Name |
(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZRSWQWPPKAI-GNQYTXSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)[C@@H](C[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

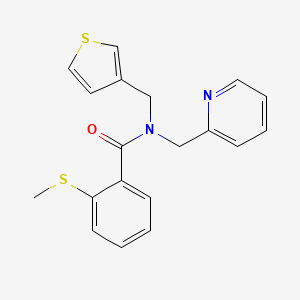
![N-[1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B2576716.png)
![2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2576717.png)
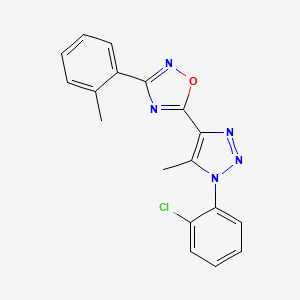
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
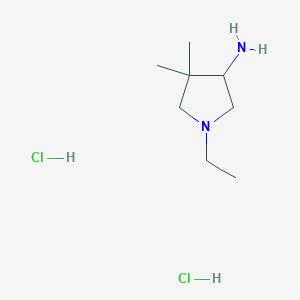
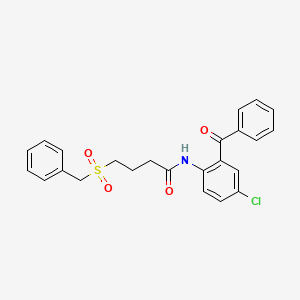
![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)
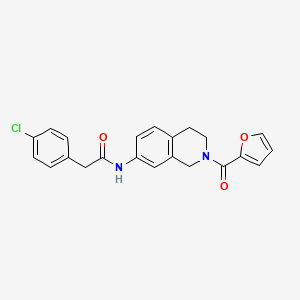

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)
![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)
